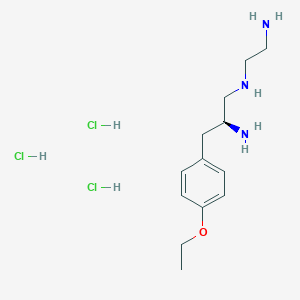

(S)-N1-(2-Aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine trihydrochloride

Description

Molecular Architecture and Functional Groups

The compound’s IUPAC name, (S)-N1-(2-aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine trihydrochloride, delineates its core structure: a propane-1,2-diamine backbone substituted with a 4-ethoxyphenyl group at the third carbon and a 2-aminoethyl moiety at the first nitrogen. The molecular formula C₁₃H₂₆Cl₃N₃O reflects its trihydrochloride salt form, which enhances aqueous solubility and stability compared to the free base. Key structural features include:

| Property | Value |

|---|---|

| Molecular Weight | 346.72 g/mol |

| CAS Registry Number | 221640-06-8 |

| Chiral Centers | 1 (S configuration) |

| Functional Groups | Ethoxyphenyl, aminoethyl, diamine |

The ethoxyphenyl group introduces hydrophobicity and π-π stacking potential, while the diamine and aminoethyl moieties enable hydrogen bonding and ionic interactions. The trihydrochloride salt neutralizes the three amine groups, rendering the compound suitable for formulation in polar solvents.

Stereochemical Configuration and Implications

The (S) configuration at the second carbon of the propane-diamine backbone dictates spatial orientation, influencing molecular recognition by biological targets. Chirality in polyamine derivatives often correlates with differential binding to enzymes or receptors involved in cell proliferation and signal transduction. For instance, enantiopure analogs of spermidine and spermine exhibit enhanced selectivity for polyamine-binding sites on NMDA receptors compared to racemic mixtures. In this compound, the stereospecific arrangement may optimize interactions with vesicular polyamine transporters (VPATs), which mediate synaptic storage of neuromodulators.

Properties

IUPAC Name |

(2S)-1-N-(2-aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O.3ClH/c1-2-17-13-5-3-11(4-6-13)9-12(15)10-16-8-7-14;;;/h3-6,12,16H,2,7-10,14-15H2,1H3;3*1H/t12-;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBDJBKDYABGSR-JNQXMBDASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(CNCCN)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@@H](CNCCN)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856799 | |

| Record name | (2S)-N~1~-(2-Aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221640-06-8 | |

| Record name | (2S)-N~1~-(2-Aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N1-(2-Aminoethyl)-3-(4-ethoxyphenyl)-propane-1,2-diamine trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N1-(2-Aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine trihydrochloride typically involves multiple steps, starting from commercially available starting materials. The process may include:

Formation of the Ethoxyphenyl Intermediate: This step involves the ethylation of a phenol derivative to introduce the ethoxy group.

Coupling with Propane-1,2-diamine: The final step involves coupling the ethoxyphenyl intermediate with propane-1,2-diamine under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-N1-(2-Aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine trihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and ethoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Pharmaceutical Industry

(S)-N1-(2-Aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine trihydrochloride is primarily utilized as an intermediate in the synthesis of Gadoxetic acid disodium, a contrast agent used in magnetic resonance imaging (MRI). This application highlights its importance in enhancing diagnostic imaging capabilities. The compound serves as a precursor in the production of Gd-EOB-DTPA, which is essential for liver imaging due to its hepatobiliary excretion properties .

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Activity : It has shown potential in scavenging free radicals, which could reduce oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This interaction could lead to therapeutic effects in various biological contexts.

Study on Antioxidant Properties

A study conducted by researchers demonstrated that this compound exhibited significant antioxidant properties. The compound was tested against standard antioxidants and showed comparable efficacy in reducing oxidative stress markers in vitro.

Application in MRI Contrast Agents

In another study focusing on MRI applications, the compound was evaluated as an intermediate for Gadoxetic acid disodium synthesis. The researchers optimized the synthesis route to enhance yield and purity, achieving over 99% purity necessary for clinical applications. This optimization is crucial for ensuring the safety and effectiveness of MRI contrast agents .

Mechanism of Action

The mechanism of action of (S)-N1-(2-Aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine trihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

To contextualize the properties and applications of (S)-N1-(2-Aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine trihydrochloride, we compare it with structurally and functionally related compounds from diverse pharmacological and industrial domains.

Structural and Functional Analogues in Antimicrobial Agents

Compounds such as Ro 41-3118, Ro 47-0543, and their metabolites share a propane- or ethane-diamine backbone but incorporate a 7-chloroquinolin-4-yl group instead of the 4-ethoxyphenyl moiety (Table 1). These derivatives exhibit potent antimalarial and antimicrobial activities due to their ability to disrupt heme detoxification in pathogens .

Key Findings :

- The 7-chloroquinolin-4-yl group in Ro compounds enhances lipophilicity and parasite membrane penetration, whereas the 4-ethoxyphenyl group in the target compound likely improves binding to HCV polymerase during Sofosbuvir synthesis .

- Metabolites of Ro compounds (e.g., monodesethyl derivatives) show reduced efficacy compared to parent molecules, highlighting the importance of substituent stability .

Aliphatic Amines in Corrosion Inhibition

Linear aliphatic amines like DETA (diethylenetriamine), TETA (triethylenetetramine), and PEHA (pentaethylenehexamine) share multiple amino groups but lack aromatic substituents (Table 2). These compounds are used as corrosion inhibitors due to their ability to adsorb onto metal surfaces via lone-pair electrons on nitrogen atoms .

Key Findings :

- The trihydrochloride form of the target compound enhances its water solubility , critical for pharmaceutical processing, whereas DETA and TETA rely on free amines for aqueous solubility .

- Aromaticity in the target compound introduces steric hindrance and electronic effects absent in linear aliphatic amines, directing its application toward drug synthesis rather than industrial use .

Biological Activity

(S)-N1-(2-Aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine trihydrochloride, also known by its CAS number 221640-06-8, is a compound that has garnered attention for its potential biological applications. This article provides a detailed exploration of its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an aminoethyl group, an ethoxyphenyl group, and a propane-1,2-diamine backbone. The trihydrochloride form indicates the presence of three hydrochloride ions associated with the molecule, which can influence its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C13H26Cl3N3O |

| Molecular Weight | 346.724 g/mol |

| CAS Number | 221640-06-8 |

| IUPAC Name | (2S)-1-N-(2-aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine;trihydrochloride |

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound is believed to act as a ligand for various receptors or enzymes, modulating their activity and influencing downstream signaling pathways.

Potential Targets

- Receptors: The compound may bind to neurotransmitter receptors or other cellular receptors involved in signaling pathways.

- Enzymes: It may inhibit or activate specific enzymes, affecting metabolic processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, which could be beneficial in reducing oxidative stress in cells.

- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antioxidant Studies:

- Antimicrobial Activity:

- Cellular Studies:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Bromoethylamine hydrobromide | Halogenated amine | Antimicrobial properties |

| N,N′-Bis(2-aminoethyl)-1,3-propanediamine | High affinity Cu(II) chelator | Inhibits mitochondrial function |

Uniqueness

The specific combination of functional groups in this compound confers distinct chemical and biological properties that make it valuable for specialized applications in research and industry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-N1-(2-Aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine trihydrochloride, and how can purity be optimized?

- Methodology: The synthesis typically involves multi-step organic reactions. A primary route is the alkylation of ethane-1,2-diamine with a 4-ethoxyphenyl derivative under nucleophilic substitution conditions. Solvents like dichloromethane or dimethylformamide are used to enhance reactivity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) ensures ≥98% purity, as noted for structurally similar trihydrochloride salts .

Q. How is the stereochemical integrity of the (S)-configuration validated during synthesis?

- Methodology: Chiral HPLC (e.g., using a Chiralpak AD-H column with hexane/isopropanol mobile phases) confirms enantiomeric purity. Polarimetry ([α]D measurements) and comparative analysis with known (R)-enantiomers (if available) further validate stereochemistry .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- Methodology:

- Purity: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at λmax 255 nm .

- Stability: Long-term stability studies (≥5 years at -20°C) are supported by periodic NMR (1H/13C) and mass spectrometry (ESI-MS) to detect degradation products like free amines or ethoxy group hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended?

- Methodology: Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL programs provides high-resolution structural data. The adamantane-like rigidity of the ethoxyphenyl group aids in resolving torsional angles and hydrogen-bonding networks. Data collection at 100 K with Mo-Kα radiation minimizes thermal motion artifacts .

Q. What mechanisms underlie its potential bioactivity in neurological or forensic applications?

- Methodology: Molecular docking studies (using AutoDock Vina) against opioid receptors (e.g., μ-opioid) or monoamine transporters can predict binding affinities. In vitro assays (e.g., cAMP inhibition in HEK293 cells) validate functional activity, while metabolite profiling via LC-HRMS identifies bioactive degradation pathways .

Q. How do solubility and formulation challenges impact its use in aqueous biological assays?

- Methodology: The trihydrochloride salt enhances aqueous solubility (≥50 mg/mL in PBS, pH 7.4). For cell-based assays, sonication in warm PBS (37°C) followed by sterile filtration (0.22 μm) ensures homogeneity. Stability in DMSO (10 mM stock) should be confirmed via NMR to exclude solvent-induced degradation .

Q. What strategies resolve contradictions in reported melting points or spectral data?

- Methodology: Cross-validation using differential scanning calorimetry (DSC) for melting points (observed range: 380–381°C decomposition) and 2D NMR (COSY, HSQC) for spectral assignments. Contradictions may arise from hydrate formation or residual solvents, addressed by rigorous drying (vacuum desiccation, 48 h) .

Method Development & Optimization

Q. How can LC-MS/MS methods be optimized for trace-level quantification in complex matrices?

- Methodology: Use a zwitterionic HILIC column (e.g., ZIC-cHILIC) with a mobile phase of 10 mM ammonium acetate (pH 5.0)/acetonitrile. MRM transitions (e.g., m/z 346.7 → 172.1 for quantification) improve sensitivity. Matrix effects (plasma, urine) are mitigated by isotopically labeled internal standards (e.g., d4-ethoxyphenyl analog) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.